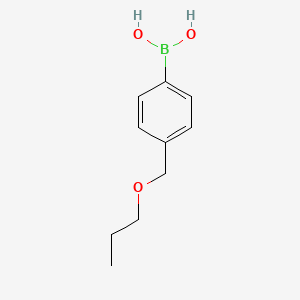
(4-(Propoxymethyl)phenyl)boronic acid
Vue d'ensemble
Description
“(4-(Propoxymethyl)phenyl)boronic acid” is a type of boronic acid. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent and two hydroxyl groups . This compound is used as a reactant in the synthesis of 4’‘-alkoxy-1,1’‘:4’‘,1’'-terphenyl-4-carboxylic acids .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . It was discovered that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner .Molecular Structure Analysis
The molecular formula of “this compound” is C10H15BO3 . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups .Chemical Reactions Analysis
Boronic acids are used in various reactions, including cross-coupling reactions . They can also interact with diols and strong Lewis bases such as fluoride or cyanide anions .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They have unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates .Applications De Recherche Scientifique
Multifunctional Compounds Synthesis
Phenylboronic acids, including derivatives similar to (4-(Propoxymethyl)phenyl)boronic acid, are crucial in the synthesis of multifunctional compounds. They serve as synthetic intermediates and building blocks in various chemical reactions due to their ability to form stable covalent bonds with diverse molecules. This property is instrumental in creating compounds with applications in sensing, protein manipulation, therapeutics, biological labelling, and separation technologies (R. Zhang et al., 2017).
Optical Modulation and Sensing
Phenylboronic acid derivatives, including this compound, have been explored for their ability to modulate optical properties, such as fluorescence, in response to external stimuli like saccharide binding. This functionality has been employed in the development of sophisticated sensing materials for detecting various biomolecules and environmental factors (B. Mu et al., 2012).
Advanced Material Applications
The cyclic esterification of boronic acids with dihydric alcohols offers a pathway to screen for organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This approach has led to the creation of materials with unique optical properties, potentially applicable in organic electronics, photonics, and as sensing and imaging probes (Kai Zhang et al., 2018).
Catalysis and Enantioselective Reactions
Boronic acids, including phenylboronic acid derivatives, are pivotal in catalyzing various chemical reactions, including highly enantioselective transformations. These reactions are essential in synthesizing densely functionalized cyclohexanes, showcasing the versatility of boronic acids in organic synthesis (T. Hashimoto et al., 2015).
Biomedical Applications
Phenylboronic acid derivatives are explored for their potential biomedical applications, including as components in drug delivery systems, sensors, and therapeutic agents. Their ability to form reversible covalent bonds with diols makes them particularly useful in developing glucose-responsive materials and for targeting specific biological molecules (J. Cambre & B. Sumerlin, 2011).
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, particularly proteins and enzymes that contain cis-diol groups .
Mode of Action
4-(Propoxymethyl)phenylboronic acid, like other boronic acids, is believed to interact with its targets through the formation of reversible covalent bonds with cis-diol-containing molecules . This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions .
Biochemical Pathways
4-(Propoxymethyl)phenylboronic acid is often used in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In this process, the boronic acid acts as an organoboron reagent, participating in transmetalation, a process where organic groups are transferred from boron to palladium .
Pharmacokinetics
Boronic acids are generally known for their stability and ease of handling, which can influence their bioavailability .
Result of Action
The result of the action of 4-(Propoxymethyl)phenylboronic acid largely depends on its application. In the context of Suzuki-Miyaura coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Propoxymethyl)phenylboronic acid. For instance, the compound’s reactivity can be affected by the solvent used in the reaction . Additionally, certain boronic acids, including some phenylboronic acids, can decompose in air , which may also apply to 4-(Propoxymethyl)phenylboronic acid.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(propoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-2-7-14-8-9-3-5-10(6-4-9)11(12)13/h3-6,12-13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSZSIRDVBCIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681352 | |
| Record name | [4-(Propoxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160061-48-3 | |
| Record name | Boronic acid, [4-(propoxymethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160061-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Propoxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


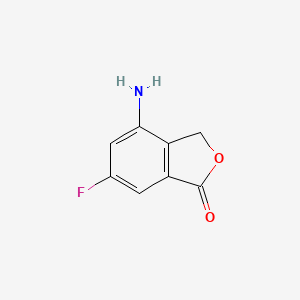
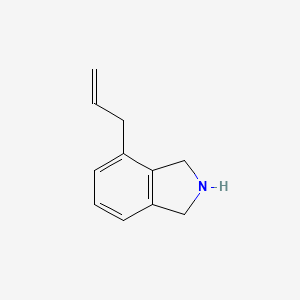
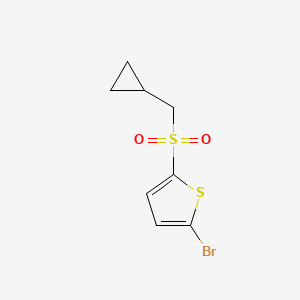


![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)
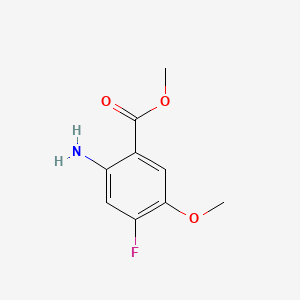
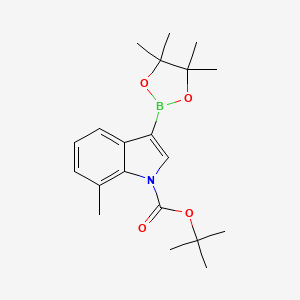
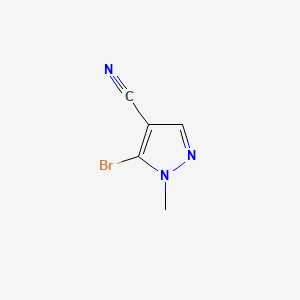

![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B595829.png)

![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)
